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Compound of Interest

Compound Name: Turofexorate Isopropyl

Cat. No.: B1683278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-362450 (also known

as XL335 and Turofexorate isopropyl), a potent and selective non-steroidal agonist of the

Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key

preclinical findings, provides detailed experimental protocols for its evaluation, and visualizes

the core signaling pathways and experimental workflows.

Introduction to WAY-362450 and the Farnesoid X
Receptor (FXR)
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical

regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver

and intestine, FXR acts as a bile acid sensor.[3][4] Upon activation by endogenous bile acids,

such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X

Receptor (RXR) and binds to specific DNA sequences known as FXR response elements

(FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]

WAY-362450 is a synthetic, orally active azepino[4,5-b]indole derivative that has been identified

as a highly potent and selective FXR agonist.[6][7] Its development has provided a valuable

pharmacological tool to investigate the therapeutic potential of FXR activation in various

metabolic and inflammatory diseases.
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Chemical Structure:

IUPAC Name: propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-

b]indole-5-carboxylate[8]

Molecular Formula: C25H24F2N2O3[8][9]

Molecular Weight: 438.47 g/mol [9][10]

Mechanism of Action and Signaling Pathway
WAY-362450 exerts its effects by binding to the ligand-binding domain of FXR, initiating a

cascade of transcriptional events.[11] The activation of FXR by WAY-362450 leads to the

regulation of a suite of genes involved in metabolic and inflammatory pathways.

Key FXR Target Genes and their Functions:

Small Heterodimer Partner (SHP): FXR activation strongly induces the expression of SHP,

an atypical nuclear receptor that lacks a DNA-binding domain.[3][12] SHP, in turn, inhibits the

transcription of several genes, most notably CYP7A1.[3][12]

Cholesterol 7α-hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the

classical pathway of bile acid synthesis from cholesterol.[3] By inducing SHP, FXR activation

by WAY-362450 leads to the repression of CYP7A1 expression, thereby reducing bile acid

production.[11]

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): In the intestine, FXR activation

stimulates the synthesis and secretion of FGF19.[2][13] FGF19 travels to the liver and acts

on the FGF receptor 4 (FGFR4) to also suppress CYP7A1 expression, providing an

additional layer of feedback regulation on bile acid synthesis.[2][3]

Bile Salt Export Pump (BSEP): FXR activation upregulates the expression of BSEP, a

transporter protein in hepatocytes responsible for pumping bile acids into the bile canaliculi

for excretion.[2]

Through the modulation of these and other target genes, WAY-362450 and other FXR agonists

influence a wide range of physiological processes, including:
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Bile Acid Homeostasis: Decreased synthesis and increased excretion of bile acids,

protecting the liver from cholestatic injury.[2][4]

Lipid Metabolism: Reduction in serum triglycerides and cholesterol levels.[6][7][11] FXR

activation can suppress lipogenesis and promote the clearance of triglycerides.[3][14]

Glucose Metabolism: Improved insulin sensitivity and regulation of gluconeogenesis.[3][14]

Inflammation and Fibrosis: Attenuation of inflammatory responses in the liver.[15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://academic.oup.com/toxsci/article/161/1/23/4627695
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3691817/
https://pubmed.ncbi.nlm.nih.gov/19159286/
https://www.researchgate.net/publication/23807869_Discovery_of_XL335_WAY-362450_a_Highly_Potent_Selective_and_Orally_Active_Agonist_of_the_Farnesoid_X_Receptor_FXR
https://www.mdpi.com/1422-0067/25/3/1390
https://www.biorxiv.org/content/10.1101/2024.05.13.593894.full.pdf
https://www.mdpi.com/1422-0067/25/3/1390
https://www.biorxiv.org/content/10.1101/2024.05.13.593894.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311450/
https://pubmed.ncbi.nlm.nih.gov/19501927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular/Intestinal Lumen

Hepatocyte Enterocyte

WAY-362450

FXR

 Binds & Activates

FXR

 Binds & Activates

Bile Acids

FXR-RXR
Heterodimer

RXR

SHP

 Induces Transcription

BSEP

 Induces Transcription

CYP7A1

 Inhibits Transcription

Bile Acid
Synthesis

 Catalyzes

Bile Acid
Excretion Cholesterol

FXR-RXR
Heterodimer

RXR

FGF19

 Induces Transcription

 Inhibits Transcription
(via FGFR4)

Click to download full resolution via product page

Caption: FXR Signaling Pathway Activated by WAY-362450.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for WAY-362450 from

various preclinical studies.

Table 1: In Vitro Activity of WAY-362450

Parameter Value Assay System Reference

EC50 4 nM FXR Reporter Assay [6][7][11][17]

Efficacy
149% (relative to a

standard agonist)
FXR Reporter Assay [6][7][11][17]

Selectivity

No significant cross-

reactivity with other

nuclear receptors

(e.g., LXR, PPAR,

RAR, RXR, GR)

Panel of Nuclear

Receptor Assays
[11][18]

Table 2: Preclinical In Vivo Efficacy of WAY-362450
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Animal Model
Treatment Dose &
Duration

Key Findings Reference

LDLR-/- Mice

(Dyslipidemia)
Oral administration

Lowering of

cholesterol and

triglycerides

[6][7][11]

LDLR-/- Mice

(Atherosclerosis)
Chronic administration

Significant reduction

in aortic arch lesions
[6][7]

C57BL/6 Mice on

Methionine and

Choline-Deficient

(MCD) Diet (NASH)

30 mg/kg for 4 weeks

- Decreased serum

ALT and AST-

Reduced inflammatory

cell infiltration-

Reduced hepatic

fibrosis- No significant

effect on hepatic

triglyceride

accumulation

[15][16]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

WAY-362450.

In Vitro Assays
4.1.1 FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the expression of a

reporter gene.

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2) is used.

Transfection: Cells are co-transfected with:

An expression vector for full-length human FXR.

An expression vector for human RXRα.
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A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization

of transfection efficiency.

Treatment: Post-transfection (typically 24 hours), cells are treated with a range of

concentrations of WAY-362450 or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter

gene expression.

Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured

using a luminometer. The activity of the control reporter is also measured.

Data Analysis: The relative luciferase units (RLU) are calculated by normalizing the firefly

luciferase signal to the control reporter signal. The data are then plotted against the

compound concentration, and the EC50 value is determined using a non-linear regression

analysis (e.g., four-parameter logistic fit).

4.1.2 FXR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy

Transfer - TR-FRET)

This assay measures the direct binding of a compound to the FXR ligand-binding domain

(LBD).

Reagents:

Purified, recombinant human FXR-LBD, often tagged (e.g., with GST or His).

A fluorescently labeled FXR ligand (tracer).

A terbium- or europium-labeled antibody specific to the tag on the FXR-LBD.

Procedure:

The tagged FXR-LBD, the fluorescent tracer, and the labeled antibody are combined in an

assay buffer.
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WAY-362450 is added at various concentrations.

The mixture is incubated to allow binding to reach equilibrium.

The TR-FRET signal is read on a compatible plate reader. Excitation of the donor

(terbium/europium) results in energy transfer to the acceptor (fluorescent tracer) when

they are in close proximity (i.e., when the tracer is bound to the FXR-LBD).

Data Analysis: The displacement of the fluorescent tracer by WAY-362450 results in a

decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.

Reagents

Tagged FXR-LBD

Mix Reagents in Assay Plate

Fluorescent Tracer Labeled Antibody WAY-362450

Incubate to Reach Equilibrium

Read TR-FRET Signal

Analyze Data (IC50)

Click to download full resolution via product page

Caption: Workflow for a TR-FRET Competitive Binding Assay.

In Vivo Models
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4.2.1 Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This model is used to induce non-alcoholic steatohepatitis (NASH) in mice, characterized by

steatosis, inflammation, and fibrosis.[15][16]

Animals: Male C57BL/6 mice are commonly used.

Diet:

Control Group: Fed a standard chow diet or a control diet supplemented with methionine

and choline.[15]

MCD Group: Fed a diet deficient in methionine and choline but with a standard fat content.

[15][16]

Treatment:

WAY-362450 is typically administered daily by oral gavage at a dose such as 30 mg/kg.

[15][16]

Treatment usually begins concurrently with the MCD diet and continues for a period of 4-8

weeks.

Endpoint Analysis:

Serum Analysis: Blood is collected for the measurement of liver enzymes (ALT, AST).

Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections

are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and

inflammation, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.

Gene Expression Analysis: A portion of the liver is snap-frozen for RNA extraction and

subsequent qRT-PCR analysis of genes related to inflammation (e.g., MCP-1, VCAM-1)

and fibrosis (e.g., collagen I, α-SMA).[15]

4.2.2 LDLR-/- Mouse Model of Atherosclerosis
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This genetic model, which lacks the low-density lipoprotein receptor, is susceptible to

developing atherosclerosis, particularly when fed a high-fat diet.[6][7]

Animals: LDLR-deficient (LDLR-/-) mice, typically on a C57BL/6 background.

Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce

hypercholesterolemia and accelerate atherosclerosis.

Treatment: WAY-362450 is administered orally, often mixed in the diet or by daily gavage.

Duration: The study duration is typically 12-16 weeks to allow for the development of

significant atherosclerotic lesions.

Endpoint Analysis:

Lipid Profile: Serum is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol,

and triglycerides.

Atherosclerotic Lesion Assessment: The aorta is dissected, stained en face with Oil Red O

to visualize lipid-rich lesions, and the lesion area is quantified. The aortic root is also

sectioned and stained for more detailed histological analysis of plaque size and

composition.

Gene Expression Analysis (qRT-PCR)
This technique is used to quantify the mRNA levels of FXR target genes in tissues like the liver

or intestine.

RNA Extraction: Total RNA is isolated from frozen tissue samples using a suitable method

(e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed using

spectrophotometry or a bioanalyzer.

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into

complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT)

and random primers.

Quantitative PCR (qPCR):
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The qPCR reaction is set up using a master mix (containing DNA polymerase, dNTPs, and

a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., SHP,

CYP7A1, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized

cDNA.

The reaction is run on a real-time PCR machine.

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt

method, normalizing the expression to the housekeeping gene and relative to a control

group.
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Caption: Standard workflow for quantitative real-time PCR (qRT-PCR).

Conclusion
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WAY-362450 is a potent and selective FXR agonist that has demonstrated significant efficacy

in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. Its

well-characterized mechanism of action, centered on the transcriptional regulation of key genes

in metabolic and inflammatory pathways, makes it an invaluable tool for researchers in the

field. The experimental protocols outlined in this guide provide a framework for the continued

investigation of WAY-362450 and the broader therapeutic potential of FXR agonism. As

research progresses, a deeper understanding of the multifaceted roles of FXR, facilitated by

specific agonists like WAY-362450, will be crucial for the development of novel therapies for a

range of metabolic and liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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